molecular formula C19H13NO2S B2979071 Benzo[d]thiazol-2-ylmethyl 1-naphthoate CAS No. 327971-31-3

Benzo[d]thiazol-2-ylmethyl 1-naphthoate

Cat. No. B2979071
M. Wt: 319.38
InChI Key: DJFUFUXVYFXOAN-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-ylmethyl 1-naphthoate” is a compound that contains a benzo[d]thiazol-2-ylmethyl group and a 1-naphthoate group. The benzo[d]thiazol-2-ylmethyl group is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The 1-naphthoate group is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Synthesis Analysis

The synthesis of benzo[d]thiazol-2-ylmethyl derivatives involves the reaction of benzo[d]thiazol-2-ol with an alkyl bromide or a substituted brominated benzyl compound . The reaction is carried out in a solution of anhydrous K2CO3 and DMF at 60°C . After 1 hour of stirring, the alkyl bromide or substituted brominated benzyl compound is added slowly to the reaction solution, and the reaction solution is refluxed for 5 hours .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-ylmethyl derivatives is characterized by the presence of a benzo[d]thiazol-2-ylmethyl group and a 1-naphthoate group . The benzo[d]thiazol-2-ylmethyl group is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The 1-naphthoate group is also planar and aromatic .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol-2-ylmethyl derivatives are typically characterized by the reactivity of the benzo[d]thiazol-2-ylmethyl group . This group can undergo various types of reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2-ylmethyl derivatives are influenced by the presence of the benzo[d]thiazol-2-ylmethyl and 1-naphthoate groups . Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow color and a boiling point of 116–118°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zhu et al. (2017) developed an environmentally friendly method for synthesizing 2-substituted benzothiazoles and naphtho[2,1-d]thiazoles via a process involving double C-S bond formation through C-H bond functionalization under metal-free conditions (Zhu et al., 2017).
  • Tupys et al. (2017) synthesized a novel thiazolylazo reagent for the determination of trace amounts of toxic metallic ions, showcasing its potential in analytical chemistry applications (Tupys et al., 2017).
  • Zhou et al. (2017) established the first thiazolium salt-catalyzed C-C triple bond cleavage of benzene-linked allene-ynes, providing a novel method for accessing substituted 1-naphthols via benzannulation (Zhou et al., 2017).

Biological and Pharmacological Applications

  • Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety and evaluated their antimicrobial and antiproliferative activities, identifying compounds with notable inhibitory effects on HCT-116 cancer cells (Mansour et al., 2020).
  • Paul et al. (2015) reported on benzimidazole-based Schiff base copper(II) complexes, which demonstrated significant DNA binding, cellular DNA lesion formation, and cytotoxicity, indicating potential use in cancer therapy (Paul et al., 2015).

Future Directions

Future research on benzo[d]thiazol-2-ylmethyl derivatives could focus on exploring their potential applications in medicine . For example, they could be investigated for their anti-inflammatory, antimicrobial, antiviral, and antitumor properties . Additionally, further studies could be conducted to better understand their mechanism of action and to optimize their physical and chemical properties for specific applications .

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S/c21-19(15-9-5-7-13-6-1-2-8-14(13)15)22-12-18-20-16-10-3-4-11-17(16)23-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFUFUXVYFXOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-ylmethyl 1-naphthoate

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